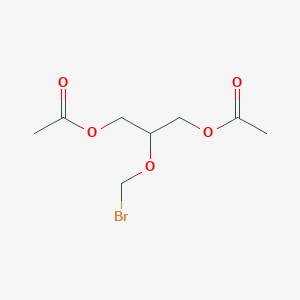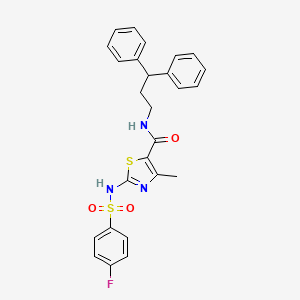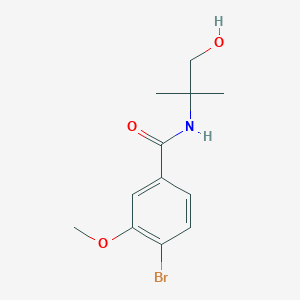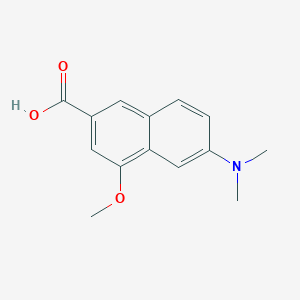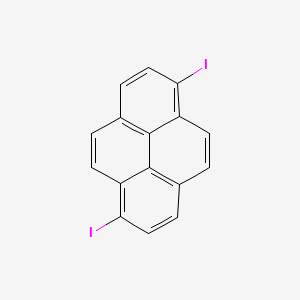
1,6-Diiodopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diiodopyrene is an organic compound with the molecular formula C16H8I2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where two iodine atoms are substituted at the 1 and 6 positions of the pyrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diiodopyrene can be synthesized through the iodination of pyrene. One common method involves the reaction of pyrene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diiodopyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atoms with various aryl or alkyl groups.
Oxidizing Agents: Nitric acid or other strong oxidizers can be used to introduce additional functional groups or modify the pyrene core.
Major Products
Substituted Pyrenes: Products of substitution reactions include various aryl- or alkyl-substituted pyrenes, which have applications in organic electronics and materials science.
Applications De Recherche Scientifique
1,6-Diiodopyrene has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with interesting electronic properties.
Organic Electronics: The compound is a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Fluorescence Sensing: Derivatives of this compound are used in the development of sensors for detecting various analytes through fluorescence quenching.
Mécanisme D'action
The mechanism of action of 1,6-Diiodopyrene in its applications is primarily based on its ability to participate in electronic interactions and form stable conjugated systems. The iodine atoms can be replaced with other functional groups, allowing for the fine-tuning of the compound’s electronic properties. This makes it a versatile building block for various advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dibromopyrene: Similar to 1,6-Diiodopyrene but with bromine atoms instead of iodine. It is used in similar applications but may have different reactivity and electronic properties.
1,8-Diiodopyrene: Another isomer where the iodine atoms are at the 1 and 8 positions. This compound may have different steric and electronic characteristics.
Uniqueness
This compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful for certain applications in materials science and organic electronics where precise control over molecular structure is essential.
Propriétés
Formule moléculaire |
C16H8I2 |
|---|---|
Poids moléculaire |
454.04 g/mol |
Nom IUPAC |
1,6-diiodopyrene |
InChI |
InChI=1S/C16H8I2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H |
Clé InChI |
RDUOAJWZBFZFLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


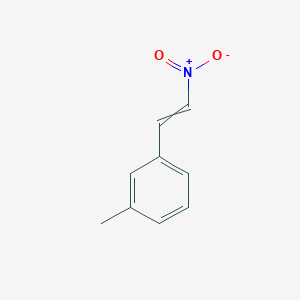
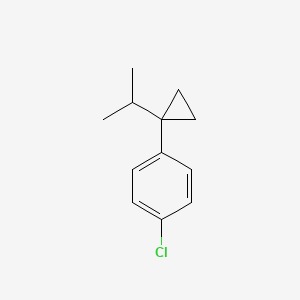
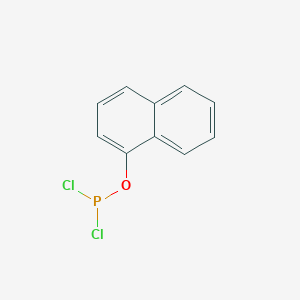
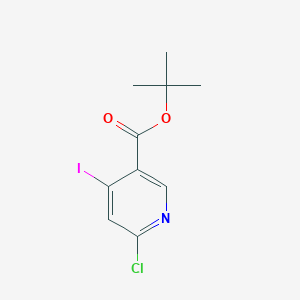
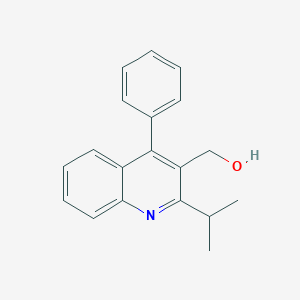
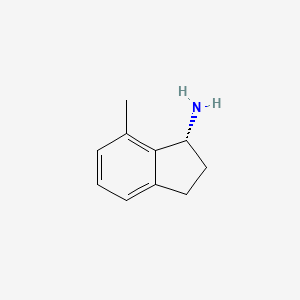
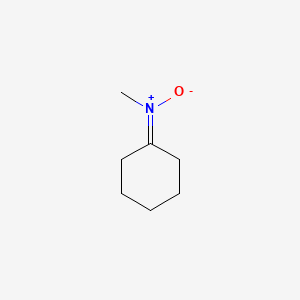
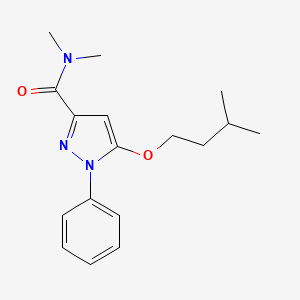
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
